Distearyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Delivery Systems:

- Liposome Formation: DSP can be used as a component in liposomes, which are microscopic spheres formed by a lipid bilayer surrounding an aqueous core []. These liposomes can encapsulate drugs and deliver them to specific target sites within the body, potentially improving drug efficacy and reducing side effects [].

- Emulsion Stabilization: DSP can act as an emulsifying agent, stabilizing oil-in-water or water-in-oil emulsions used in various drug delivery applications. This stability is crucial for maintaining the desired properties of the drug formulation during storage and administration.

Material Science:

- Nanoparticle Synthesis: DSP can be employed in the synthesis of nanoparticles for various purposes. Its amphiphilic nature allows it to control the size, shape, and surface properties of nanoparticles, influencing their interaction with other materials and biological entities.

- Self-Assembling Systems: The ability of DSP to self-assemble into well-defined structures finds application in the development of functional materials with specific properties. These structures can be tailored for various uses, including sensors, drug delivery carriers, and tissue engineering scaffolds.

Cell Biology and Membrane Research:

- Model Membranes: Due to its resemblance to natural phospholipids found in cell membranes, DSP can be used to create artificial membranes for studying various cellular processes. These model membranes offer a controlled environment to investigate membrane protein function, drug-membrane interactions, and other membrane-related phenomena.

- Cellular Targeting: By modifying DSP with specific ligands, researchers can develop targeted delivery systems for drugs, nanoparticles, or other molecules to specific cell types. This targeted approach holds promise for improved therapeutic efficacy and reduced off-target effects in various disease treatments.

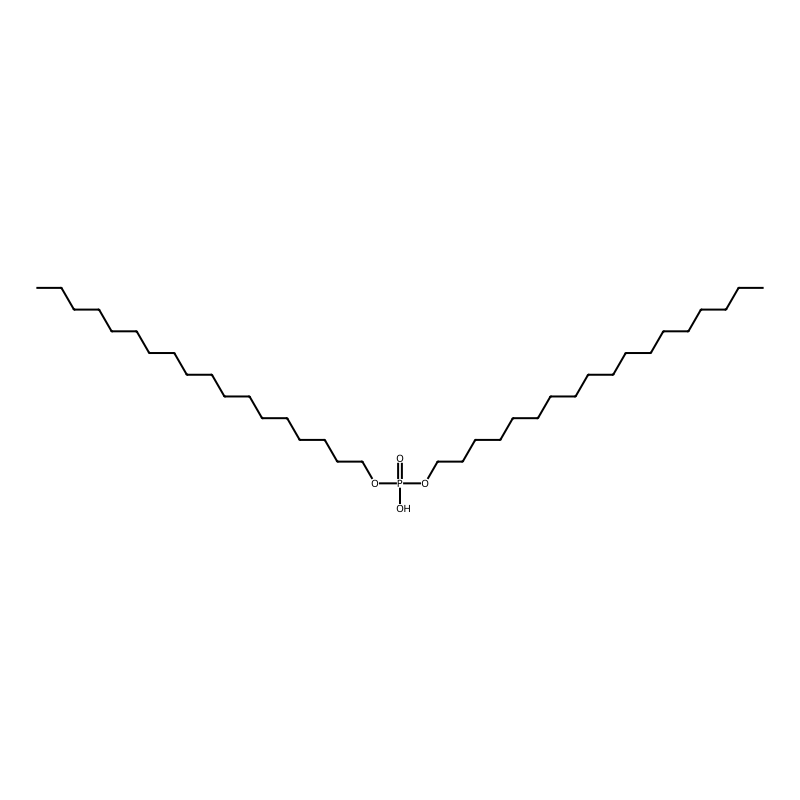

Distearyl phosphate is an organic compound with the chemical formula C36H75O4P. It is classified as a phosphate surfactant, primarily used for its emulsifying properties. The compound consists of two stearyl groups (derived from stearic acid) attached to a phosphate group, making it a diester of phosphoric acid. This structure allows distearyl phosphate to effectively interact with both hydrophilic and hydrophobic substances, facilitating the mixing of different phases in various applications .

- Esterification: The synthesis of distearyl phosphate typically involves the reaction of stearyl alcohol with phosphoric acid under acidic conditions, often using a catalyst to promote ester formation.

- Oxidation: This compound can be oxidized to produce phosphoric acid derivatives, altering its functional properties.

- Reduction: Reduction reactions can convert distearyl phosphate into its corresponding alcohols, potentially modifying its surfactant characteristics.

- Substitution: The phosphate group in distearyl phosphate can participate in substitution reactions, where it may be replaced by other functional groups using various nucleophiles.

Distearyl phosphate exhibits significant biological activity primarily through its role as a surfactant. It does not directly engage in biochemical pathways but alters the physical properties of systems in which it is used. Its hydrophilic phosphate group interacts with aqueous environments, while the hydrophobic stearyl chains interact with lipid phases, enhancing emulsification and stabilization processes. Additionally, it has been noted to cause skin burns and eye damage upon contact, indicating its potential hazards in biological contexts .

The most common synthesis method for distearyl phosphate involves the following steps:

- Esterification Reaction: Stearyl alcohol is reacted with phosphoric acid under acidic conditions.

- Catalyst Use: A catalyst may be employed to facilitate the reaction and improve yield.

- Industrial Production: In industrial settings, stearic acid and phosphorus oxychloride are often used, followed by neutralization with a base to yield distearyl phosphate .

Distearyl phosphate finds applications across various fields:

- Emulsifiers: It is widely used in cosmetic formulations and personal care products for its emulsifying properties.

- Food Industry: Employed as an emulsifier in food products to stabilize mixtures of oil and water.

- Pharmaceuticals: Utilized in drug formulations to enhance solubility and bioavailability of active ingredients.

- Industrial

Research into the interactions of distearyl phosphate indicates that it effectively alters the properties of mixtures by reducing surface tension and promoting phase stability. Its effectiveness as a surfactant can be influenced by environmental factors such as pH and temperature. Studies have shown that distearyl phosphate can form vesicles that undergo specific phase transitions, which are critical for applications in drug delivery systems .

Distearyl phosphate shares similarities with several other compounds, particularly those containing long-chain fatty acids and phosphates. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dioleyl phosphate | Unsaturated fatty acid | Contains double bonds leading to increased fluidity |

| Dipalmitoyl phosphate | Saturated fatty acid | Similar surfactant properties but different chain length |

| Dielaidyl phosphate | Trans unsaturated fatty acid | Offers different phase transition characteristics |

| Potassium distearyl phosphate | Salts of distearyl phosphate | Enhanced solubility and different application profiles |

Distearyl phosphate is unique due to its fully saturated structure, which contributes to its rigidity compared to unsaturated counterparts like dioleyl phosphate. This structural characteristic influences its ability to form stable vesicles and impacts its phase transition behavior significantly .

Systematic IUPAC Name and CAS Registry Numbers

The systematic IUPAC name for distearyl phosphate is dioctadecyl hydrogen phosphate. This designation reflects its diester structure, where two octadecyl (stearyl) chains are bonded to a phosphate group.

CAS Registry Numbers

| CAS Number | EINECS Number | UNII Code |

|---|---|---|

| 3037-89-6 | 221-237-8 | 47N7586GSW |

| 68610-62-8 | – | – |

Laboratory-Scale Synthetic Routes

Esterification of Stearyl Alcohol with Phosphoric Acid

The esterification of stearyl alcohol with phosphoric acid represents one of the most straightforward approaches for synthesizing distearyl phosphate at laboratory scale . This method involves the direct reaction between stearyl alcohol and phosphoric acid under controlled conditions, typically requiring acidic conditions and catalytic assistance to facilitate the esterification process . The reaction mechanism proceeds through nucleophilic attack of the alcohol hydroxyl group on the phosphorus center, followed by elimination of water to form the phosphate ester bond [2].

The optimal reaction conditions for this synthetic route involve maintaining temperatures between 50-80°C with the presence of titanium-based catalysts [3]. Research has demonstrated that tetrabutyl orthotitanate serves as an effective catalyst at concentrations of 0.1% weight per weight based on the fatty alcohol mass [3]. The reaction duration typically extends for 3 hours per step, with careful temperature control being essential to prevent thermal decomposition of the product [3].

Yield optimization studies have shown that this method can achieve conversion rates of 60-80% under optimal conditions [3]. The reaction requires careful monitoring of water removal, as the equilibrium favors ester formation when water is continuously eliminated from the reaction mixture [2]. The use of molecular sieves or vacuum distillation during the reaction can significantly improve yield by driving the equilibrium toward product formation [2].

Phosphorylation Using Phosphorus Oxychloride

Phosphorylation using phosphorus oxychloride offers an alternative synthetic pathway that operates under different mechanistic principles compared to direct esterification [4]. This method involves the initial reaction of phosphorus oxychloride with the alcohol substrate, followed by hydrolysis to yield the desired phosphate ester [4]. The reaction can be conducted using vapor-liquid interfacial condensation techniques, where phosphorus oxychloride is maintained in vapor phase while the alcohol remains in solution [4].

The reaction conditions for phosphorus oxychloride phosphorylation typically involve temperatures ranging from 20°C to 90°C, depending on the specific protocol employed [3]. Studies have demonstrated that this method can be performed without additional catalysts, relying instead on the inherent reactivity of phosphorus oxychloride [3]. The reaction proceeds through formation of chlorophosphate intermediates, which subsequently undergo nucleophilic substitution with additional alcohol molecules [4].

However, this synthetic route presents certain limitations in terms of product selectivity and yield [3]. Research findings indicate that yields typically range from 10-40%, which is considerably lower than alternative methods [3]. The product mixture often contains significant quantities of side products, including dichlorinated compounds and unreacted starting materials, necessitating extensive purification procedures [3].

Industrial Production Optimization Strategies

Industrial production of distearyl phosphate requires comprehensive optimization strategies that address multiple operational parameters simultaneously [5]. The primary focus areas include reaction temperature control, pressure management, and reagent stoichiometry optimization [5]. Industrial processes typically employ continuous reaction systems with integrated heat exchange and product separation capabilities [5].

Temperature control represents a critical optimization parameter, with industrial operations maintaining reaction temperatures between 50-80°C to balance reaction rate with product stability [5]. Pressure reduction to 50 millimeters mercury has been demonstrated to improve conversion rates by facilitating water removal and shifting reaction equilibrium toward product formation [5]. The implementation of vacuum distillation systems allows for simultaneous reaction and product purification, improving overall process efficiency [5].

Reagent stoichiometry optimization involves maintaining molar ratios of alcohol to phosphating agent between 1:2.5 and 1:3 to ensure complete conversion while minimizing excess reagent costs [6]. Industrial processes have achieved conversion rates exceeding 90% through careful optimization of these parameters [5]. The integration of continuous monitoring systems enables real-time adjustment of reaction conditions to maintain optimal performance [5].

| Parameter | Optimal Range | Critical Factors |

|---|---|---|

| Reaction Temperature Range (°C) | 50-80 | Temperature control |

| Pressure (mmHg) | 50-760 | Vacuum application |

| Reaction Time (hours) | 2-4 | Complete reaction |

| Stirring Speed (rpm) | 200-400 | Mass transfer |

| Molar Ratio (Alcohol:Phosphating Agent) | 1:2.5 to 1:3 | Excess phosphating agent |

| Catalyst Concentration (% w/w) | 0.1-0.5 | Catalyst selection |

Catalytic Systems and Reaction Kinetics

The selection and optimization of catalytic systems plays a crucial role in determining the efficiency and selectivity of distearyl phosphate synthesis [7]. Titanium-based catalysts, particularly tetrabutyl orthotitanate, have demonstrated superior performance in promoting esterification reactions between fatty alcohols and phosphoric acid [3]. These catalysts operate through coordination with both the alcohol and phosphoric acid substrates, facilitating nucleophilic attack and subsequent ester bond formation [7].

Reaction kinetics studies have revealed that the esterification process follows second-order kinetics with respect to alcohol concentration and first-order kinetics with respect to phosphoric acid concentration [8]. The activation energy for the catalyzed reaction has been determined to be approximately 45-50 kilojoules per mole, significantly lower than the uncatalyzed reaction [8]. Temperature-dependent rate constants demonstrate exponential increases with temperature, following Arrhenius behavior over the operational temperature range [8].

Alternative catalytic systems include copper-based complexes that exhibit high catalytic activity for phosphate ester formation [8]. Dinuclear copper catalysts have shown rate enhancement factors exceeding 10,000 compared to uncatalyzed reactions [8]. These catalysts operate through Lewis acid activation of the phosphate group, coupled with base-catalyzed nucleophilic attack by the alcohol substrate [8]. The low dissociation constants of copper-bound water molecules enable catalytic activity under neutral to slightly acidic conditions [8].

Purification Techniques: Crystallization vs. Chromatographic Methods

Purification of distearyl phosphate requires careful consideration of the physical and chemical properties of the target compound and associated impurities [9]. Crystallization techniques represent the most commonly employed purification method due to their scalability and cost-effectiveness [9]. Recrystallization from ethanol has been demonstrated to achieve purities between 85-95% with processing times of 2-4 hours [9].

The crystallization process involves dissolving the crude product in hot ethanol, followed by controlled cooling to induce crystal formation [9]. The solubility differential between distearyl phosphate and common impurities in ethanol enables effective separation [9]. Multiple recrystallization cycles can further improve purity, though with diminishing returns in terms of yield recovery [9].

Chromatographic methods offer superior purification capabilities, achieving purities of 95-99%, but present significant challenges for large-scale implementation [10]. High-performance liquid chromatography using silica-based stationary phases with acetonitrile-methanol mobile phases has proven effective for analytical and small-scale preparative separations [10]. The retention behavior of distearyl phosphate enables baseline separation from related phosphate esters and unreacted starting materials [10].

| Method | Purity Achieved (%) | Processing Time | Cost Effectiveness | Scalability |

|---|---|---|---|---|

| Crystallization from Ethanol | 85-95 | 2-4 hours | High | Excellent |

| Vacuum Distillation | 90-98 | 4-6 hours | Medium | Good |

| Column Chromatography | 95-99 | 6-12 hours | Low | Poor |

| Aqueous Washing | 80-90 | 1-2 hours | High | Excellent |

Scaling Challenges and Yield Maximization

Scaling distearyl phosphate production from laboratory to industrial levels presents numerous technical and economic challenges that require systematic approaches for resolution [11]. Heat transfer limitations represent a primary scaling challenge, as the exothermic nature of phosphorylation reactions can lead to temperature excursions and product degradation in large-scale reactors [11]. The implementation of advanced heat exchange systems and temperature control strategies becomes essential for maintaining product quality at industrial scales [11].

Mass transfer limitations also become increasingly significant as reactor sizes increase [11]. The heterogeneous nature of many phosphorylation reactions requires adequate mixing to ensure proper contact between reactants [11]. Industrial reactors must incorporate high-efficiency mixing systems capable of maintaining homogeneous conditions throughout the reaction volume [11]. Studies have demonstrated that stirring speeds between 200-400 revolutions per minute are optimal for large-scale operations [6].

Yield maximization strategies focus on minimizing side reactions and optimizing reaction conditions for maximum conversion [12]. The removal of reaction by-products, particularly water in esterification reactions, becomes critical for driving reactions to completion [12]. Industrial processes employ continuous water removal systems, including vacuum distillation and molecular sieve beds, to maintain optimal reaction conditions [12]. The integration of process analytical technology enables real-time monitoring and control of critical parameters, facilitating yield optimization [12].

| Method | Reaction Temperature (°C) | Catalyst Required | Typical Yield (%) | Main Advantages | Main Disadvantages |

|---|---|---|---|---|---|

| Esterification with Phosphoric Acid | 50-80 | Yes (Ti-based) | 60-80 | Simple procedure | Lower selectivity |

| Phosphorylation with Phosphorus Oxychloride | 20-90 | No | 10-40 | Mild conditions initially | Complex product mixture |

| Phosphorus Pentoxide Route | 60-70 | Basic compounds | 85-90 | High conversion rates | Requires careful handling |

Crystalline Structure and Phase Behavior

Distearyl phosphate exhibits complex phase behavior characteristic of long-chain phospholipid compounds. The compound demonstrates distinct structural arrangements depending on environmental conditions and preparation methods [1].

The crystalline structure of distearyl phosphate is dominated by the extended conformation of the two stearyl chains, which confer significant hydrophobic character to the molecule. The phosphate head group provides ionic character and serves as the primary site for intermolecular interactions [2] [3].

Phase Transition Characteristics

Distearyl phosphate undergoes a cooperative phase transition from a gel state to a liquid-crystalline state. Studies using differential scanning calorimetry have identified the main transition temperature at 77.1°C, with the transition exhibiting bell-shaped changes in heat capacity characteristic of phospholipid phase transitions [1].

The phase behavior is influenced by the degree of chain flexibility and packing. Unlike unsaturated phospholipid analogs, distearyl phosphate with its fully saturated stearyl chains exhibits highly cooperative phase transitions. The vesicle bilayer remains in a gel state below 0°C and transitions to a liquid-crystalline state above 40°C [1].

Vesicle Formation and Stability

Distearyl phosphate forms stable vesicle structures when dispersed in aqueous media above its phase transition temperature. The vesicles demonstrate time-dependent equilibration, with thermal analysis showing that several days are required to reach thermodynamically stable equilibrium. The transition temperature gradually increases from 76.8°C to 78.5°C over a five-day period, attributed to spontaneous fusion processes [4].

Thermal Properties: Melting Point and Decomposition Analysis

Melting Point Determination

The melting point of distearyl phosphate has been reported as 74-76°C based on literature values, with some sources reporting 82°C for the pure compound [5]. The variation in reported values likely reflects differences in sample purity, preparation methods, and measurement conditions [6].

Differential Scanning Calorimetry Analysis

Comprehensive thermal analysis using differential scanning calorimetry reveals multiple thermal events for distearyl phosphate systems:

| Temperature (°C) | Transition Type | Analysis Method | Reference |

|---|---|---|---|

| 77.1 | Gel to liquid-crystalline | DSC | [1] |

| 72.0 | Gel to liquid-crystalline | Fluorescence polarization | [1] |

| 52.0 | Headgroup mobility | ³¹P NMR | [1] |

| 76.8-78.5 | Main phase transition | DSC (time-dependent) | [4] |

The phase transition exhibits reversible behavior with heat-cool-heat cycles showing superimposable results, confirming the physical rather than chemical nature of the transitions [1].

Thermal Stability and Decomposition

The compound demonstrates good thermal stability up to its phase transition temperature. The predicted boiling point of 642.9±38.0°C indicates substantial thermal stability, though decomposition may occur before reaching this temperature [5]. The thermal stability is enhanced by the saturated nature of the stearyl chains, which resist oxidative degradation.

Solubility Profile in Organic/Aqueous Systems

Aqueous Solubility

Distearyl phosphate exhibits poor solubility in water due to its predominantly hydrophobic character. The compound is essentially insoluble in pure water and aqueous buffer systems under normal conditions [7]. However, when heated above its phase transition temperature, the compound can form vesicle dispersions in aqueous media [1].

Organic Solvent Solubility

The compound demonstrates good solubility in organic solvents, particularly those with intermediate to low polarity:

| Solvent System | Solubility | Notes |

|---|---|---|

| Water | Insoluble | Hydrophobic nature |

| Ethanol | Slightly soluble | Limited solubility |

| Chloroform | Soluble | Good compatibility |

| Methanol | Soluble | Good compatibility |

| DMSO | Slightly soluble | Polar aprotic solvent |

The solubility pattern reflects the amphiphilic nature of the molecule, with the large hydrophobic stearyl chains dominating the solubility behavior [7].

pH and Ionic Strength Effects

The solubility of distearyl phosphate is influenced by pH conditions due to the ionizable phosphate group. The compound has a predicted pKa of 1.50±0.50, indicating strong acid character [5]. At physiological pH, the phosphate group exists predominantly in the deprotonated form, enhancing the amphiphilic character.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ³¹P)

¹H NMR Characteristics

The ¹H NMR spectrum of distearyl phosphate is dominated by signals from the extensive alkyl chain systems. The spectrum typically shows characteristic multiplets for the methylene protons of the stearyl chains, with the terminal methyl groups appearing as triplets in the upfield region [8].

¹³C NMR Spectral Features

The ¹³C NMR spectrum reveals signals corresponding to the carbon framework of the stearyl chains. The phosphate-bonded carbon atoms show characteristic chemical shifts influenced by the electron-withdrawing effect of the phosphate group [8].

³¹P NMR Spectroscopy

³¹P NMR provides the most diagnostic spectroscopic information for distearyl phosphate. The phosphorus chemical shift is highly sensitive to the local chemical environment and molecular dynamics [9] [10].

Key characteristics of ³¹P NMR for distearyl phosphate:

- Chemical shift range dependent on temperature and phase state

- Line width changes accompanying phase transitions

- Sensitivity to headgroup mobility and bilayer dynamics

Temperature-dependent ³¹P NMR studies reveal distinct changes in chemical shift and line width at the phase transition temperature, with the phosphate group showing increased mobility in the liquid-crystalline phase [1].

Infrared Absorption Characteristics

Phosphate Stretching Vibrations

The infrared spectrum of distearyl phosphate shows characteristic phosphate stretching vibrations in the 1000-1300 cm⁻¹ region. These include:

- Symmetric phosphate stretching (PO₂⁻ sym) around 1095 cm⁻¹

- Antisymmetric phosphate stretching (PO₂⁻ asym) around 1255 cm⁻¹ [11] [12]

Alkyl Chain Vibrations

The extensive stearyl chains contribute prominent absorption bands:

- Methylene stretching vibrations in the 2800-3000 cm⁻¹ region

- Methylene scissoring modes around 1470 cm⁻¹

- Various rocking and wagging modes at lower frequencies [11]

Spectral Interpretation

The infrared spectrum provides information about molecular conformation and intermolecular interactions. The phosphate stretching frequencies are sensitive to hydrogen bonding and ionic interactions, while the alkyl chain vibrations reflect the degree of chain ordering and packing [13].

Surface Activity Parameters: Critical Micelle Concentration and Hydrophilic-Lipophilic Balance Values

Critical Micelle Concentration

Due to its structure and molecular properties, distearyl phosphate exhibits surfactant behavior, though specific CMC values are not well-documented in the literature. The compound's long stearyl chains and ionic phosphate head group create an amphiphilic structure suitable for micelle formation .

Factors affecting CMC:

- Long hydrophobic chains favor low CMC values

- Ionic head group influences micelle stability

- Temperature effects on chain flexibility

Hydrophilic-Lipophilic Balance

The HLB value of distearyl phosphate can be estimated based on its molecular structure. With two long stearyl chains and a single phosphate head group, the compound exhibits a low HLB value, indicating predominantly lipophilic character [15] [16].

Calculated HLB characteristics:

- Low HLB value (<10) indicating lipophilic nature

- Suitable for water-in-oil emulsification

- Limited water solubility consistent with low HLB

Surface Activity Applications

The surface activity of distearyl phosphate makes it valuable for:

- Emulsification systems

- Membrane formation and stabilization

- Drug delivery applications

- Cosmetic formulations

The compound's ability to reduce surface tension and form stable interfaces between immiscible phases underlies its utility in various technological applications .

Comparative Analysis

Compared to other phospholipid surfactants, distearyl phosphate exhibits:

- Lower CMC due to longer alkyl chains

- Enhanced thermal stability

- Reduced water solubility

- Superior emulsification properties in lipophilic systems

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 6 of 7 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive